Retigeric acid A
Overview
Description
Retigeric acid A is a pentacyclic triterpenic acid . It is a uniquely structured sesterterpene bearing eight stereogenic centers . It is derived from the lichen species Lobaria .
Synthesis Analysis
The synthesis of Retigeric acid A involves a concise route to its core structure . The stereochemistry of its six chiral centers and three quaternary carbon centers is well-controlled. This route features two intramolecular Pauson–Khand reactions (IMPKRs): the first forges the D and E rings to deliver the triquinane subunit, and the second constructs the A and B rings and diastereoselectively installs the quaternary C6a center .
Chemical Reactions Analysis
While specific chemical reactions involving Retigeric acid A are not explicitly mentioned in the searched resources, it’s worth noting that chemical reactions in biological systems often involve acid-base reactions .
Scientific Research Applications
Structural Characterization
Retigeric acids A and B were isolated from lichens of the Lobaria retigera group. The structures of these triterpenes were established, contributing significantly to the chemotaxonomic understanding of the Lobaria species (Takahashi et al., 1972).
Anticancer Properties
Retigeric Acid B (RB), a pentacyclic triterpenic acid, displayed significant anti-cancer properties, particularly in inhibiting prostate cancer cell proliferation and inducing apoptosis. The compound caused S phase arrest and activated pathways leading to apoptosis in human prostate cancer cells (Liu et al., 2010). Further studies revealed that RB inhibited DNA synthesis and activated caspase-3, contributing to the death of cancer cells (Liu et al., 2013). Additionally, RB suppressed Nuclear Factor-κB signaling in prostate cancer cells, both in vitro and in vivo, highlighting its potential as an antitumor agent (Liu et al., 2012).
Antifungal Effects
Retigeric Acid B demonstrated significant antifungal activity, particularly against Candida albicans. It worked synergistically with azole antifungal agents, increasing the susceptibility of azole-resistant C. albicans strains (Sun et al., 2009). Further research indicated that RAB inhibited the growth of C. albicans by stimulating ROS production and reducing intracellular cAMP, showcasing a novel mechanism for combating fungal infections (Chang et al., 2011).
Enhancement of Chemotherapy
Retigeric Acid B enhanced the cytotoxicity of cisplatin, a chemotherapeutic drug, in prostate cancer cells. It blocked DNA repair pathways and activated the death receptor DR5, suggesting a synergistic role when combined with conventional chemotherapy (Liu et al., 2017).
Future Directions
Future research on Retigeric acid A could focus on its potential anti-tumor effects . Investigating the mechanism of the synergy between Retigeric acid A and other compounds against various types of cancers will help uncover the roles of this lichen-derived triterpene acid and find its possible clinical applications in overcoming cancer resistance .
properties
IUPAC Name |
(3R,3aR,5aR,5bR,7aR,8S,9R,10R,11aS,13aS,13bR)-9,10-dihydroxy-3a,5a,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)18-8-10-22-26(18,3)14-15-28(5)20-9-11-23-27(4,19(20)12-13-29(22,28)6)16-21(31)24(32)30(23,7)25(33)34/h12,17-18,20-24,31-32H,8-11,13-16H2,1-7H3,(H,33,34)/t18-,20+,21-,22-,23-,24+,26-,27-,28-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHWSUBFSVZDX-ORFZOPCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retigeric acid A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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